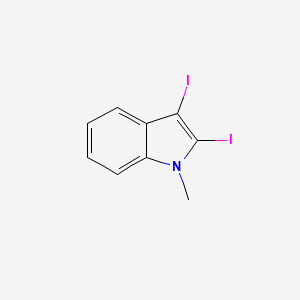
1H-Indole, 2,3-diiodo-1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole, 2,3-diiodo-1-methyl- is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The addition of iodine atoms at the 2 and 3 positions of the indole ring, along with a methyl group at the nitrogen atom, gives this compound unique chemical properties that make it valuable for various applications in scientific research and industry.
Méthodes De Préparation
The synthesis of 1H-Indole, 2,3-diiodo-1-methyl- typically involves the iodination of 1-methylindole. One common method is the electrophilic substitution reaction, where iodine is introduced to the indole ring using iodine monochloride (ICl) or iodine (I2) in the presence of an oxidizing agent such as hydrogen peroxide (H2O2) or nitric acid (HNO3). The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures.
Industrial production methods for this compound may involve similar iodination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1H-Indole, 2,3-diiodo-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding indole-2,3-dione derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield dihydroindole derivatives.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or thiourea (NH2CSNH2).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields indole-2,3-dione derivatives, while reduction results in dihydroindole derivatives.
Applications De Recherche Scientifique
1H-Indole, 2,3-diiodo-1-methyl- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex indole derivatives. Its unique chemical properties make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Indole derivatives, including 1H-Indole, 2,3-diiodo-1-methyl-, are studied for their potential biological activities, such as anticancer, antimicrobial, and antiviral properties. Researchers investigate these compounds to develop new therapeutic agents.
Medicine: The compound’s potential biological activities make it a candidate for drug discovery and development. It is explored for its ability to interact with various biological targets and pathways.
Industry: In the pharmaceutical and agrochemical industries, 1H-Indole, 2,3-diiodo-1-methyl- is used as an intermediate in the production of active pharmaceutical ingredients (APIs) and agrochemicals.
Mécanisme D'action
The mechanism of action of 1H-Indole, 2,3-diiodo-1-methyl- involves its interaction with specific molecular targets and pathways. The compound’s iodine atoms and methyl group influence its binding affinity and selectivity towards various biological receptors. For example, indole derivatives are known to bind to serotonin receptors, which play a role in mood regulation and other physiological processes. The exact mechanism of action may vary depending on the specific biological target and the context of its application.
Comparaison Avec Des Composés Similaires
1H-Indole, 2,3-diiodo-1-methyl- can be compared with other indole derivatives, such as:
1H-Indole, 2,3-dihydro-1-methyl-: This compound lacks the iodine atoms and has different chemical properties and reactivity.
1H-Indole-2,3-dione, 1-methyl-: This compound has a dione functional group at the 2 and 3 positions, resulting in different chemical behavior and biological activities.
1-Methylindole-3-carboxaldehyde:
The uniqueness of 1H-Indole, 2,3-diiodo-1-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.
Propriétés
Numéro CAS |
180623-97-6 |
|---|---|
Formule moléculaire |
C9H7I2N |
Poids moléculaire |
382.97 g/mol |
Nom IUPAC |
2,3-diiodo-1-methylindole |
InChI |
InChI=1S/C9H7I2N/c1-12-7-5-3-2-4-6(7)8(10)9(12)11/h2-5H,1H3 |
Clé InChI |
YMWAAUGMHHDVGV-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C(=C1I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



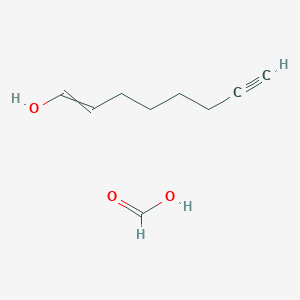

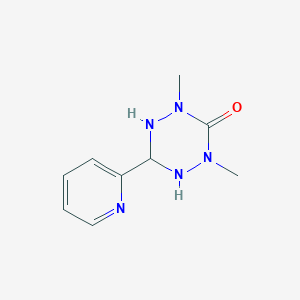
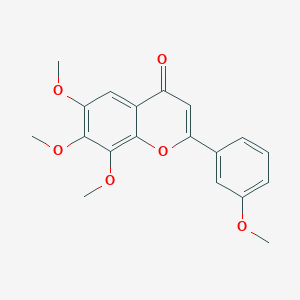
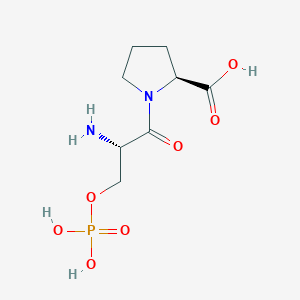
![N~1~,N~4~-Bis{[4-(aminomethyl)phenyl]methyl}benzene-1,4-dicarboxamide](/img/structure/B14248702.png)
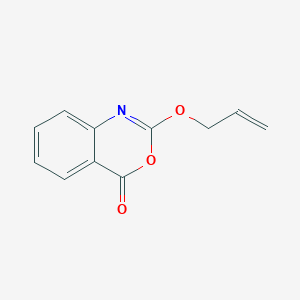



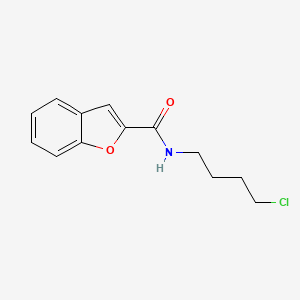
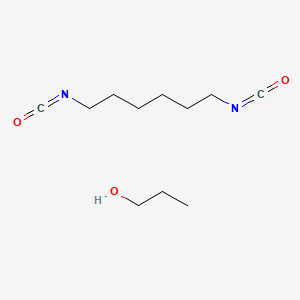
![N-Cyclopentyl-4-{2-[4-(methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14248747.png)
